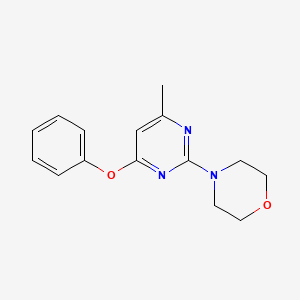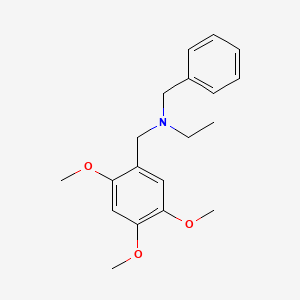![molecular formula C17H13F2N3O3 B5707459 N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B5707459.png)
N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide, commonly known as Dacomitinib, is a small molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It was first developed by Pfizer for the treatment of non-small cell lung cancer (NSCLC). Dacomitinib has shown promising results in preclinical and clinical studies, and it is currently undergoing clinical trials for the treatment of various types of cancer.
作用机制
Dacomitinib is a reversible inhibitor of N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide tyrosine kinase. It binds to the ATP-binding site of the receptor, preventing the phosphorylation of downstream signaling molecules. Dacomitinib can inhibit the activity of both wild-type and mutant N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide, including the T790M mutation, which is resistant to other N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide inhibitors. Dacomitinib has also been shown to inhibit other receptors in the ErbB family, such as HER2 and HER4.
Biochemical and Physiological Effects:
Dacomitinib has been shown to induce cell cycle arrest and apoptosis in cancer cells. It can also inhibit cell migration and invasion, which are crucial steps in cancer metastasis. Dacomitinib has been shown to downregulate the expression of various genes involved in cell proliferation, survival, and angiogenesis. Dacomitinib can also modulate the immune response by increasing the infiltration of T cells and natural killer cells into the tumor microenvironment.
实验室实验的优点和局限性
Dacomitinib has several advantages as a research tool for studying N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide signaling and cancer biology. It is a potent and selective inhibitor of N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide tyrosine kinase, with a low nanomolar IC50 value. Dacomitinib has also been shown to be effective in preclinical and clinical studies, making it a valuable tool for translational research. However, Dacomitinib has some limitations as a research tool. It is a small molecule inhibitor, which may have off-target effects and limited tissue penetration. Dacomitinib can also induce drug resistance through the selection of secondary mutations in N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide.
未来方向
There are several future directions for the development and application of Dacomitinib. One direction is to explore the combination of Dacomitinib with other targeted therapies or immunotherapies for the treatment of cancer. Another direction is to investigate the use of Dacomitinib in the prevention or treatment of drug resistance in N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide-mutant cancers. Additionally, the development of more potent and selective N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide inhibitors based on the structure of Dacomitinib may lead to improved cancer therapies.
合成方法
The synthesis of Dacomitinib involves several steps, including the condensation of 4-(difluoromethoxy)aniline with 4-chloro-3-nitrobenzoic acid, reduction of the nitro group, and cyclization with 2-aminobenzoic acid. The final product is obtained by acetylation of the resulting quinazoline derivative with acetic anhydride. The overall yield of Dacomitinib synthesis is approximately 20%.
科学研究应用
Dacomitinib has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical and clinical studies for the treatment of NSCLC, head and neck squamous cell carcinoma, and other types of cancer. Dacomitinib works by inhibiting the activity of N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide tyrosine kinase, which plays a crucial role in cell proliferation, survival, and metastasis. By blocking N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide signaling, Dacomitinib can induce cell cycle arrest and apoptosis in cancer cells.
属性
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O3/c18-17(19)25-12-7-5-11(6-8-12)21-15(23)9-22-10-20-14-4-2-1-3-13(14)16(22)24/h1-8,10,17H,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIQPPLPXAFFWEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(difluoromethoxy)phenyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5707377.png)


![ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5707398.png)
![N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline](/img/structure/B5707400.png)

![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5707409.png)

![2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5707416.png)

![N-(4-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5707444.png)


![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5707457.png)